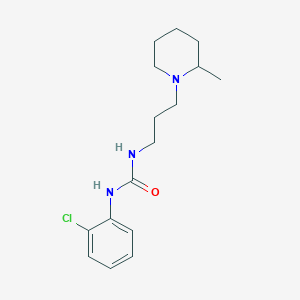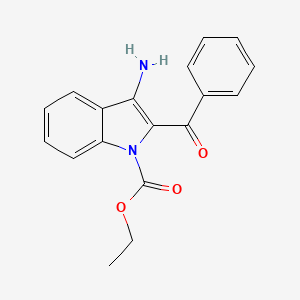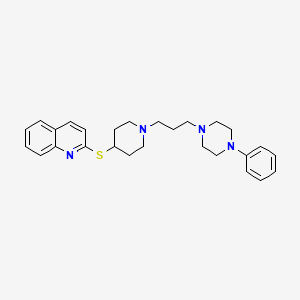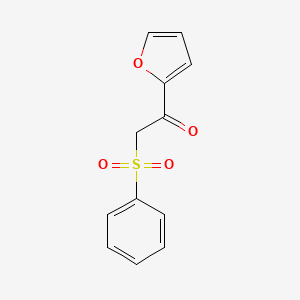
Chloro(2-chlorophenyl)methyl 2-chlorophenyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloro(2-chlorophenyl)methyl 2-chlorophenyl carbonate is an organic compound with the molecular formula C14H9Cl3O3. It is a derivative of carbonate, featuring two chlorophenyl groups attached to a central carbonate moiety. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(2-chlorophenyl)methyl 2-chlorophenyl carbonate typically involves the reaction of 2-chlorophenol with phosgene in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate chloroformate, which then reacts with another equivalent of 2-chlorophenol to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or toluene
Catalyst: Pyridine or triethylamine
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved safety when handling phosgene. The process involves:
Continuous flow of reactants: 2-chlorophenol and phosgene
Temperature control: Maintaining optimal reaction temperature
Efficient mixing: Ensuring thorough mixing of reactants
Analyse Des Réactions Chimiques
Types of Reactions
Chloro(2-chlorophenyl)methyl 2-chlorophenyl carbonate undergoes various chemical reactions, including:
Nucleophilic substitution: Reaction with nucleophiles such as amines or alcohols to form carbamates or carbonates.
Hydrolysis: Reaction with water to yield 2-chlorophenol and carbon dioxide.
Oxidation and reduction: Although less common, it can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Solvents: Dichloromethane, toluene
Catalysts: Pyridine, triethylamine
Major Products
Carbamates: Formed from reaction with amines
Carbonates: Formed from reaction with alcohols
2-Chlorophenol: Formed from hydrolysis
Applications De Recherche Scientifique
Chloro(2-chlorophenyl)methyl 2-chlorophenyl carbonate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of carbamates and carbonates.
Biology: In the study of enzyme inhibition and protein modification.
Medicine: Potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Chloro(2-chlorophenyl)methyl 2-chlorophenyl carbonate involves its reactivity towards nucleophiles. The carbonate group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is utilized in various chemical transformations, where the compound acts as a carbonylating agent, transferring the carbonate group to nucleophiles.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-chloro-2-(2-chlorophenyl)acetate
- 2-Chlorophenyl methyl sulfone
- Thiazole derivatives
Uniqueness
Chloro(2-chlorophenyl)methyl 2-chlorophenyl carbonate is unique due to its dual chlorophenyl groups attached to a carbonate moiety, which imparts distinct reactivity and stability compared to other similar compounds. Its ability to undergo nucleophilic substitution reactions makes it valuable in organic synthesis and industrial applications.
Propriétés
Formule moléculaire |
C14H9Cl3O3 |
|---|---|
Poids moléculaire |
331.6 g/mol |
Nom IUPAC |
[chloro-(2-chlorophenyl)methyl] (2-chlorophenyl) carbonate |
InChI |
InChI=1S/C14H9Cl3O3/c15-10-6-2-1-5-9(10)13(17)20-14(18)19-12-8-4-3-7-11(12)16/h1-8,13H |
Clé InChI |
NBFIVZDQLDUXMW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(OC(=O)OC2=CC=CC=C2Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 4-benzyl-1-([1,1'-biphenyl]-4-ylcarbonyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11947474.png)
![2-phenyl-N-{2,2,2-trichloro-1-[(2,5-dimethylphenyl)amino]ethyl}acetamide](/img/structure/B11947477.png)



![N'-[(E)-(4-chlorophenyl)methylidene]-2-phenoxyacetohydrazide](/img/structure/B11947513.png)

![(5S)-5-({[Tri(propan-2-yl)silyl]oxy}methyl)oxolan-2-one](/img/structure/B11947522.png)




